APX3330
Vue d'ensemble
Description
APX-3330 est un inhibiteur de petite molécule de première classe du facteur d'effet de réduction oxydation-1 protéine. Ce composé est principalement développé pour le traitement de la rétinopathie diabétique et de l'œdème maculaire diabétique. La protéine facteur d'effet de réduction oxydation-1 est un régulateur des facteurs de transcription tels que le facteur 1 alpha inductible par l'hypoxie et le facteur nucléaire kappa-chaîne légère-renforceur de l'activateur des cellules B. En inhibant la protéine facteur d'effet de réduction oxydation-1, APX-3330 réduit les niveaux de facteur de croissance endothélial vasculaire et de cytokines inflammatoires, qui jouent un rôle clé dans l'angiogenèse oculaire et l'inflammation .
Applications De Recherche Scientifique
APX-3330 has significant scientific research applications, particularly in the fields of ophthalmology and oncology. In ophthalmology, it is being developed as a treatment for diabetic retinopathy and diabetic macular edema. The compound has shown promise in clinical trials for reducing the progression of diabetic retinopathy by normalizing vascular endothelial growth factor levels and reducing inflammation .
In oncology, APX-3330 has been studied for its potential to impair tumor growth by blocking the activity of nuclear factor kappa-light-chain-enhancer of activated B cells, activator protein 1, and hypoxia-inducible factor-1 alpha in pancreatic cancer . The compound’s ability to inhibit reduction oxidation effector factor-1 protein makes it a promising candidate for treating various types of cancer and other diseases involving angiogenesis and inflammation .
Mécanisme D'action
Target of Action
E3330, also known as APX-3330, is a direct, orally active, and selective inhibitor of APE1/Ref-1 . APE1/Ref-1 (apurinic/apyrimidinic endonuclease 1 / redox factor-1) is a protein with two domains, with endonuclease function and redox activity . The APE1 redox domain is responsible for regulating transcription factors, such as AP-1 (activating protein-1), NF-κB (Nuclear Factor kappa B), HIF-1α (Hypoxia-inducible factor 1-alpha), and STAT3 (Signal Transducers and Activators of Transcription 3) .
Mode of Action
E3330 interacts with its target, APE1/Ref-1, by inhibiting its redox function . This inhibition prevents the functional activation of NF-κB via the alteration of APE1 subcellular trafficking and reduces IL-6 and IL-8 expression induced by TNF-α and FAs accumulation through blockage of the redox-mediated activation of NF-κB .
Biochemical Pathways
The primary biochemical pathway affected by E3330 is the Base Excision Repair (BER) pathway . The BER pathway restores DNA damage caused by oxidation, alkylation, and single-strand breaks . Moreover, APE1/Ref-1 cleaves the phosphodiester support of the DNA in the 5’ terminal region of an apurinic/apyrimidinic (AP) site, generating a DNA cut with terminal 3’hydroxyl and 5’dRP .
Pharmacokinetics
The pharmacokinetics of E3330 have been studied in healthy Japanese male subjects and patients with cancer . A two-compartment, first-order absorption model with lag time best described plasma concentration-time profiles . Weight was positively correlated with apparent clearance (CL/F) and volume . Administration with food led to an 80% higher lag time . CL/F was 41% higher in the cancer population .
Result of Action
The inhibition of APE1/Ref-1’s redox function by E3330 results in potent inhibition of proliferation and survival of T-ALL cells, by promoting leukemia cell apoptosis and downregulation of prosurvival genes . E3330 is able to impair tumor growth and blocks the activity of NF-κB, AP-1, and HIF-1α in pancreatic cancer .
Action Environment
The action of E3330 can be influenced by environmental factors such as the presence of food, which can increase the lag time of absorption . Additionally, the oral clearance of APX3330 is higher in patients with cancer than healthy Japanese males, possibly due to reduced serum albumin in patients with cancer .
Analyse Biochimique
Biochemical Properties
E3330 interacts with the APE1 protein, specifically inhibiting its redox function . APE1 is a regulator of several transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) . By inhibiting APE1’s redox function, E3330 can modulate the activity of these transcription factors .
Cellular Effects
E3330 has been shown to significantly reduce the growth of human pancreatic cancer cells in vitro . It also inhibits the functional activation of NF-κB, reducing the expression of inflammatory cytokines like IL-6 and IL-8 . This suggests that E3330 can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
E3330 exerts its effects at the molecular level by binding to APE1 and inhibiting its redox function . This inhibition prevents the functional activation of transcription factors regulated by APE1, such as HIF-1α and NF-κB . As a result, E3330 can influence gene expression and cellular processes .
Temporal Effects in Laboratory Settings
For instance, E3330 treatment has been shown to inhibit pancreatic cancer cell growth and migration .
Dosage Effects in Animal Models
The effects of E3330 in animal models have not been extensively studied. It has been suggested that E3330 could be a promising compound for cancer treatment, indicating potential for dosage-dependent effects .
Metabolic Pathways
E3330’s role in metabolic pathways is primarily related to its inhibition of APE1’s redox function . By inhibiting APE1, E3330 can influence the activity of transcription factors that regulate various metabolic processes .
Transport and Distribution
Given its molecular mechanism of action, it is likely that E3330 needs to be transported into the cell where it can interact with APE1 .
Subcellular Localization
E3330’s subcellular localization is likely to be influenced by its target, APE1. APE1 is commonly localized in the nucleus, but can also be found in the cytoplasm and mitochondria . Therefore, E3330 may also be found in these subcellular locations due to its interaction with APE1 .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour APX-3330 ne sont pas détaillées de manière exhaustive dans les sources accessibles au public. Il est connu qu'APX-3330 est un candidat médicament expérimental qui a subi diverses phases d'essais cliniques. Le composé est administré par voie orale sous forme de comprimés, avec une dose typique de 600 milligrammes par jour .
Analyse Des Réactions Chimiques
APX-3330 subit principalement des réactions d'inhibition ciblant la protéine facteur d'effet de réduction oxydation-1. Cette inhibition affecte l'activité des facteurs de transcription tels que le facteur 1 alpha inductible par l'hypoxie et le facteur nucléaire kappa-chaîne légère-renforceur de l'activateur des cellules B. Les principaux produits formés à partir de ces réactions comprennent des niveaux réduits de facteur de croissance endothélial vasculaire et de cytokines inflammatoires .
Applications de la recherche scientifique
APX-3330 a des applications de recherche scientifique significatives, en particulier dans les domaines de l'ophtalmologie et de l'oncologie. En ophtalmologie, il est en cours de développement comme traitement de la rétinopathie diabétique et de l'œdème maculaire diabétique. Le composé a montré des résultats prometteurs dans les essais cliniques pour réduire la progression de la rétinopathie diabétique en normalisant les niveaux de facteur de croissance endothélial vasculaire et en réduisant l'inflammation .
En oncologie, APX-3330 a été étudié pour son potentiel à nuire à la croissance tumorale en bloquant l'activité du facteur nucléaire kappa-chaîne légère-renforceur de l'activateur des cellules B, de la protéine activatrice 1 et du facteur 1 alpha inductible par l'hypoxie dans le cancer pancréatique . La capacité du composé à inhiber la protéine facteur d'effet de réduction oxydation-1 en fait un candidat prometteur pour le traitement de divers types de cancer et d'autres maladies impliquant l'angiogenèse et l'inflammation .
Mécanisme d'action
APX-3330 exerce ses effets en inhibant la protéine facteur d'effet de réduction oxydation-1, un régulateur des facteurs de transcription tels que le facteur 1 alpha inductible par l'hypoxie et le facteur nucléaire kappa-chaîne légère-renforceur de l'activateur des cellules B. En inhibant la protéine facteur d'effet de réduction oxydation-1, APX-3330 réduit les niveaux de facteur de croissance endothélial vasculaire et de cytokines inflammatoires, qui sont cruciales dans l'angiogenèse oculaire et l'inflammation . Ce mécanisme d'action rend APX-3330 efficace dans le traitement de pathologies telles que la rétinopathie diabétique et l'œdème maculaire diabétique .
Comparaison Avec Des Composés Similaires
APX-3330 est unique dans sa capacité à inhiber la protéine facteur d'effet de réduction oxydation-1, ce qui le distingue des autres composés ciblant le facteur de croissance endothélial vasculaire. Des composés similaires incluent APX-2009 et APX-2014, qui sont également des inhibiteurs de la protéine facteur d'effet de réduction oxydation-1 . APX-3330 se distingue par son administration orale et son potentiel à être un traitement précoce et non invasif de la rétinopathie diabétique .
Références
Propriétés
IUPAC Name |
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSIXXBDPENJ-FYWRMAATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121926 | |
Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136164-66-4 | |
Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136164-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E 3330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136164-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APX-3330 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.